TITANIUM OXYSULFATE

Catalog No.
S1795653
CAS No.
123334-00-9
M.F
O5STi
M. Wt
159.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TITANIUM OXYSULFATE

CAS Number

123334-00-9

Product Name

TITANIUM OXYSULFATE

Molecular Formula

O5STi

Molecular Weight

159.93

Titanium oxysulfate (TiOSO4) is a highly water-soluble, inorganic titanium precursor primarily utilized for the controlled synthesis of titanium dioxide (TiO2) nanoparticles, mesoporous structures, and functional coatings [1]. Unlike highly reactive halides or moisture-sensitive alkoxides, TiOSO4 provides a stable, easily handled aqueous source of Ti4+ ions. Its inherent sulfate content acts as an in-situ structure-directing and doping agent, facilitating the direct precipitation of pure anatase TiO2 under mild hydrothermal or sol-gel conditions [2]. For procurement and material selection, TiOSO4 is prioritized when scalable, low-temperature processing, strict phase purity, and avoidance of corrosive byproducts are critical to the manufacturing workflow.

Substituting titanium oxysulfate with generic alternatives like titanium tetrachloride (TiCl4) or titanium isopropoxide (TTIP) introduces severe process liabilities. TiCl4 undergoes violent, highly exothermic hydrolysis upon contact with water, releasing corrosive hydrogen chloride (HCl) gas that necessitates specialized ventilation and corrosion-resistant reactors [1]. Conversely, TTIP and other alkoxides are highly moisture-sensitive, requiring anhydrous storage and organic solvents, which increases both raw material costs and environmental compliance burdens. Furthermore, these generic precursors often yield mixed-phase TiO2 (e.g., anatase-rutile mixtures) during low-temperature hydrolysis, requiring additional high-temperature calcination steps to achieve phase purity. TiOSO4 circumvents these issues by offering stable aqueous processability and directing the selective formation of high-purity anatase without the need for extreme thermal treatment or hazardous byproduct management [1].

Hydrolysis Control and Process Safety

The selection of a titanium precursor fundamentally dictates the safety and equipment requirements of the hydrolysis process. When titanium tetrachloride (TiCl4) is used, the reaction with water is violently exothermic, immediately generating anhydrous HCl gas and requiring strict thermal control (e.g., chilling to <5 °C) to prevent reactor over-pressurization [1]. In contrast, titanium oxysulfate (TiOSO4) dissolves readily in water to form stable, clear solutions that undergo controlled thermal hydrolysis at elevated temperatures without emitting corrosive fumes [1]. This stable aqueous handling eliminates the need for extreme cooling and specialized corrosion-resistant alloys during large-scale nanoparticle synthesis.

Evidence DimensionHydrolysis byproduct generation and thermal control requirements
Target Compound DataTiOSO4: Stable aqueous dissolution; controlled thermal hydrolysis without corrosive gas release
Comparator Or BaselineTiCl4: Violently exothermic hydrolysis at <5 °C; massive release of anhydrous HCl gas
Quantified DifferenceElimination of HCl gas generation and extreme sub-ambient cooling requirements
ConditionsAqueous precipitation / sol-gel synthesis of TiO2

Transitioning to TiOSO4 lowers capital equipment costs by removing the need for extreme chilling and HCl-resistant reactor linings during scale-up.

Phase-Selective Anatase Synthesis at Mild Temperatures

Achieving pure anatase TiO2 typically requires careful control of pH and calcination temperatures when using standard alkoxide precursors. Studies demonstrate that the hydrolysis of TiOSO4 naturally favors the formation of pure nanocrystalline anatase TiO2 at low temperatures (e.g., 80 °C) without the need for subsequent high-temperature calcination [1]. In comparative synthesis, achieving similar crystalline anatase from titanium isopropoxide (TTIP) or TiCl4 often yields amorphous or mixed-phase products unless subjected to calcination at >400 °C. The inherent sulfate groups in TiOSO4 act as structure-directing agents, stabilizing the anatase phase and significantly lowering the thermal budget required for high-crystallinity material production [1].

Evidence DimensionTemperature required for pure anatase phase formation
Target Compound DataTiOSO4: Pure nanocrystalline anatase formed directly at 80 °C
Comparator Or BaselineTTIP / TiCl4: Requires post-hydrolysis calcination at >400 °C to achieve high-crystallinity pure anatase
Quantified Difference>320 °C reduction in thermal processing requirements for phase-pure anatase
ConditionsAqueous thermal hydrolysis and sol-gel precipitation

Procuring TiOSO4 enables manufacturers to bypass energy-intensive calcination steps, directly reducing manufacturing costs and thermal degradation risks for sensitive substrates.

Catalytic Performance Enhancement via Surface Sulfation

The choice of precursor directly impacts the surface chemistry and functional performance of the resulting TiO2 catalyst. In advanced catalytic oxidation processes (e.g., NO oxidation), TiO2 synthesized from TiOSO4 demonstrates superior catalytic efficiency compared to TiO2 derived from titanium butoxide (Ti-BO) [1]. Despite the TiOSO4-derived catalyst exhibiting a smaller specific surface area and lower pore volume, it achieved a 93% NO oxidation efficiency, significantly outperforming the Ti-BO-derived catalyst (78%) [1]. This enhancement is attributed to the retention of surface sulfate groups and a higher concentration of surface hydroxyls inherent to the TiOSO4 precursor route, which provide highly active sites for peroxide activation and pollutant degradation.

Evidence DimensionCatalytic NO oxidation efficiency
Target Compound DataTiOSO4-derived TiO2: 93% efficiency
Comparator Or BaselineTitanium butoxide (Ti-BO)-derived TiO2: 78% efficiency
Quantified Difference15% absolute increase in catalytic efficiency despite lower surface area
ConditionsCatalytic peroxone process (373 K, O3/NO = 0.4, H2O2/NO = 1.2)

Buyers developing advanced environmental catalysts should select TiOSO4 to leverage its unique surface-sulfating chemistry, which drives higher catalytic turnover than standard alkoxide precursors.

In-Situ Sulfur Doping for Advanced Battery Cathodes

For energy storage applications, doping TiO2 with sulfur or creating oxygen vacancies is essential to improve electronic conductivity. Utilizing TiOSO4 as a precursor provides a distinct formulation advantage by acting as a dual-source reagent for both titanium and sulfur[1]. During flame synthesis or controlled thermal decomposition, the sulfate groups in TiOSO4 naturally facilitate in-situ sulfur doping into the TiO2 lattice [1]. Achieving an equivalent S-doped structure using TTIP or TiCl4 requires the addition of external sulfur sources (e.g., thiourea or H2S gas) and complex secondary processing steps. This intrinsic doping capability simplifies the synthesis of high-rate anode and cathode coatings for lithium-ion and sodium-ion batteries.

Evidence DimensionPrecursor requirements for sulfur-doped TiO2 synthesis
Target Compound DataTiOSO4: Single-source precursor for in-situ S-doped TiO2
Comparator Or BaselineTTIP / TiCl4: Requires external sulfur reagents and multi-step doping protocols
Quantified DifferenceConsolidation of titanium and sulfur sourcing into a single precursor step
ConditionsFlame synthesis and controlled thermal decomposition

TiOSO4 streamlines the supply chain and manufacturing workflow for doped battery materials by eliminating the need for hazardous secondary sulfur reagents.

Scalable Production of High-Purity Anatase Nanoparticles

Driven by its ability to yield pure anatase at mild temperatures (e.g., 80 °C) without energy-intensive calcination[1], TiOSO4 is the optimal precursor for industrial-scale nanoparticle manufacturing. It is highly recommended for operations where avoiding the corrosive HCl off-gassing of TiCl4 and the moisture sensitivity of alkoxides is critical for facility safety and cost control.

High-Efficiency Environmental Photocatalysts

Because TiOSO4 leaves beneficial surface sulfate and hydroxyl groups on the synthesized TiO2, it is the preferred precursor for developing advanced oxidation catalysts (e.g., for NOx remediation or wastewater treatment) [2]. It should be prioritized over titanium butoxide when catalytic turnover and active site density are more important than maximizing raw BET surface area.

In-Situ Doped Energy Storage Materials

For developers of lithium-ion and sodium-ion battery electrodes, TiOSO4 serves as a highly efficient dual-source precursor. Its inherent sulfate content allows for seamless in-situ sulfur doping and defect engineering during synthesis [3], significantly improving the electronic conductivity of TiO2 anodes without the need for toxic external sulfurizing agents.

Dates

Last modified: 08-15-2023

Explore Compound Types